6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,5-dichlorophenyl group, a hydrazino group, and a trifluoromethyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 3,5-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the Hydrazino Group: The hydrazino group is introduced through the reaction of the pyrimidine derivative with hydrazine or a hydrazine derivative under controlled conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichlorophenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dichlorophenyl)-2-hydrazino-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)quinazoline: Contains a quinazoline ring instead of a pyrimidine ring.
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrazine: Features a pyrazine ring instead of a pyrimidine ring.
Uniqueness
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and hydrazino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N4/c12-6-1-5(2-7(13)3-6)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLPPLNAKMXFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159810 | |
Record name | Pyrimidine, 4-(3,5-dichlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-60-6 | |
Record name | Pyrimidine, 4-(3,5-dichlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-(3,5-dichlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.